4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is notable for its unique structure, which combines a pyrazole ring fused with a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluoroaniline with a suitable pyrazole derivative, followed by cyclization and functionalization steps. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrazine hydrate or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Hydrazine hydrate, sodium borohydride, ethanol.
Substitution: Halogenated derivatives, amines, thiols, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, dyes, and catalysts
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer properties.
Quinolinyl-pyrazoles: Exhibit similar biological activities and are used in medicinal chemistry.
Imidazole Derivatives: Possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its binding affinity to molecular targets, while the pyrazoloquinoline core provides a versatile scaffold for further functionalization .
Properties
Molecular Formula |
C17H15FN4O |
---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
4-amino-1-(2-fluorophenyl)-7-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H15FN4O/c1-9-6-12-15(14(23)7-9)16(19)10-8-20-22(17(10)21-12)13-5-3-2-4-11(13)18/h2-5,8-9H,6-7H2,1H3,(H2,19,21) |
InChI Key |
JACGZUTZRIKGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4F)N |
Origin of Product |
United States |
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